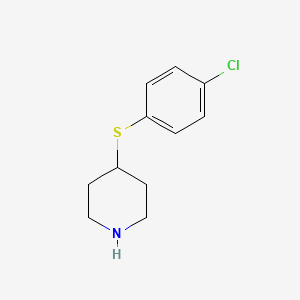

4-((4-Chlorophenyl)thio)piperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGHGOWHFHJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395972 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-63-2 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 4 Chlorophenyl Thio Piperidine Scaffolds

Transformations of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 4-((4-chlorophenyl)thio)piperidine is a key site for functionalization, readily undergoing N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in the synthesis of a diverse range of derivatives.

Standard N-alkylation procedures can be employed to introduce various alkyl groups onto the piperidine nitrogen. These reactions typically involve the use of an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the slow addition of the alkylating agent is often recommended.

N-acylation of the piperidine nitrogen introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). These reactions are generally high-yielding and proceed under mild conditions.

The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be accomplished through N-arylation reactions. Modern cross-coupling methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for this purpose. The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf) and a base (e.g., sodium tert-butoxide) to couple the piperidine with an aryl halide or triflate. The Ullmann condensation, a copper-catalyzed alternative, can also be used, often requiring higher reaction temperatures. These methods allow for the synthesis of a wide array of N-aryl derivatives.

Table 1: Representative Transformations of the Piperidine Nitrogen Atom

| Product | Reagents and Conditions | Yield (%) | Reference |

| 1-Methyl-4-((4-chlorophenyl)thio)piperidine | Methyl iodide, K2CO3, Acetonitrile | Not specified | General Method |

| 1-Acetyl-4-((4-chlorophenyl)thio)piperidine | Acetyl chloride, Triethylamine, DCM | Not specified | General Method |

| 1-Phenyl-4-((4-chlorophenyl)thio)piperidine | Phenyl bromide, Pd(OAc)2, BINAP, NaOtBu, Toluene | Not specified | General Method |

Modifications and Functionalizations at the 4-Chlorophenyl Moiety

The 4-chlorophenyl group of the scaffold offers another avenue for structural diversification. The chlorine atom can be replaced through various cross-coupling reactions, and the aromatic ring itself can undergo electrophilic substitution, although the latter is less common due to the presence of the deactivating chloro and thioether substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, are highly effective for modifying the 4-chlorophenyl ring. In a Suzuki coupling, the chloro group can be replaced by an aryl, heteroaryl, or vinyl group by reacting the substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a versatile method for creating new carbon-carbon bonds.

Nucleophilic aromatic substitution (SNAr) of the chlorine atom is also a possibility, particularly if the ring is further activated by strongly electron-withdrawing groups. However, given the moderate deactivating nature of the chloro and thioether groups, harsh reaction conditions might be required for this transformation.

Chemical Reactions Involving the Thioether Linkage

The thioether linkage is a versatile functional group that can undergo oxidation to form sulfoxides and sulfones, or be cleaved under reductive conditions. These transformations can have a profound impact on the polarity, solubility, and biological activity of the resulting molecules.

The oxidation of the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone is a common and important transformation. This can be achieved using a variety of oxidizing agents. For the selective oxidation to the sulfoxide, mild oxidants such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are often used at low temperatures. The use of a stoichiometric amount of the oxidant is crucial to prevent over-oxidation to the sulfone. The resulting sulfoxide introduces a chiral center at the sulfur atom.

To obtain the sulfone, stronger oxidizing conditions are required, such as an excess of m-CPBA or hydrogen peroxide, often at elevated temperatures or in the presence of a catalyst like sodium tungstate. The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule.

The thioether bond can be cleaved under various reductive conditions. For instance, Raney nickel is a classic reagent for desulfurization, which would lead to the formation of 4-substituted piperidine and 4-chlorothiophenol (B41493) or further reduced products. Other reductive methods might also be applicable depending on the desired outcome.

Table 2: Representative Reactions of the Thioether Linkage

| Product | Reagents and Conditions | Yield (%) | Reference |

| 4-((4-Chlorophenyl)sulfinyl)piperidine | m-CPBA (1 equiv.), DCM, 0 °C | Not specified | General Method |

| 4-((4-Chlorophenyl)sulfonyl)piperidine | m-CPBA (>2 equiv.), DCM, reflux | Not specified | General Method |

| 4-Substituted Piperidine | Raney Nickel, Ethanol, reflux | Not specified | General Method |

Investigating Substituent Effects on Reaction Pathways and Yields

The reactivity of the this compound scaffold and the yields of its derivatization reactions are influenced by the electronic and steric nature of substituents on both the piperidine and the chlorophenyl moieties.

On the piperidine nitrogen, the nature of the substituent significantly impacts its nucleophilicity. Electron-donating alkyl groups enhance the nucleophilicity of the nitrogen, potentially increasing the rate of N-alkylation and N-arylation reactions. Conversely, electron-withdrawing acyl or sulfonyl groups decrease the nitrogen's nucleophilicity, making subsequent reactions at this position more challenging. The steric bulk of the N-substituent can also hinder reactions at the nitrogen center.

On the 4-chlorophenyl ring, the electronic nature of any additional substituents would influence the reactivity of the thioether and the chloro group. Electron-donating groups on the aromatic ring would increase the electron density at the sulfur atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups would decrease the electron density at the sulfur, potentially slowing down the oxidation rate. In the context of nucleophilic aromatic substitution of the chlorine atom, electron-withdrawing groups ortho or para to the chlorine would activate the ring towards substitution, while electron-donating groups would have the opposite effect. For palladium-catalyzed cross-coupling reactions, the electronic nature of substituents can influence the rate of oxidative addition of the aryl chloride to the palladium center.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Chlorophenyl Thio Piperidine Derivatives

Elucidation of Structural Determinants for Biological Target Interactions

The biological activity of 4-((4-Chlorophenyl)thio)piperidine derivatives is dictated by the interplay of its three main components: the piperidine (B6355638) ring, the 4-chlorophenyl group, and the thioether linkage. SAR studies on analogous compounds, such as those targeting the dopamine (B1211576) transporter (DAT), reveal critical insights into the structural requirements for potent biological interactions. researchgate.net

The Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a primary site for modification and is crucial for activity. Substitutions at this position significantly influence the affinity and selectivity of the compounds for their biological targets. For instance, in related 4-arylpiperidine series targeting opioid receptors, altering the size and polarity of the N-substituent can convert an agonist into an antagonist. nih.gov Studies on N-substituted 4-(arylmethoxy)piperidines as DAT inhibitors have shown that the presence of a hydrogen bond donor on the piperidine ring is important for activity. researchgate.net

The Thioether Linkage: The thioether bridge provides a flexible yet defined spatial relationship between the piperidine and the phenyl ring. Its replacement or modification can impact activity. For instance, replacing the sulfur atom with an oxygen (ether linkage) or a sulfonyl group alters the geometry, polarity, and hydrogen bonding capacity of the molecule, which can lead to different pharmacological profiles. researchgate.netnih.gov In a series of 4-azaindole-2-piperidine derivatives, introducing unsaturation (a double bond) into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi, demonstrating that the saturation level of the piperidine ring is a key determinant of activity. dndi.org

The following table illustrates the SAR of hypothetical N-substituted this compound derivatives based on data from analogous DAT inhibitors.

| Compound | N-Substituent | DAT Affinity (IC₅₀, nM) |

| 1 | -H | 550 |

| 2 | -CH₃ | 250 |

| 3 | -CH₂CH₂Ph | 85 |

| 4 | -CH₂(4-F-Ph) | 60 |

| 5 | -CH₂(3,4-Cl₂-Ph) | 25 |

This table is illustrative and based on SAR trends observed in structurally related dopamine transporter inhibitors.

Impact of Chirality and Stereoisomeric Configuration on Molecular Recognition

Molecular recognition is a three-dimensional process, and therefore, the stereochemistry of a ligand is a critical factor in its interaction with a biological target. Chirality in this compound derivatives can arise from substitution on the piperidine ring or on a chiral N-substituent. Different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and even different pharmacological effects (e.g., agonist vs. antagonist).

For example, in studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, the specific stereochemistry is crucial for their antagonist properties. nih.gov The synthesis of specific stereoisomers allows for the exploration of the three-dimensional space of the receptor's binding pocket. However, the influence of stereochemistry is not always pronounced. In a study of stereoisomers of 4-methyl piperidine analogs of hemicholinium-3, the different isomeric forms were found to be approximately equipotent as inhibitors of choline (B1196258) uptake, suggesting that for that specific interaction, a precise three-dimensional fit might be less critical. nih.gov

The synthesis of stereochemically pure derivatives, often employing stereoselective synthesis methods, is essential to deconvolute the pharmacological effects of each isomer and to develop more selective and potent research tools or therapeutic candidates. nih.gov

Systematic Exploration of Substituent Libraries for Optimized Research Probes

The development of optimized research probes from the this compound scaffold involves the systematic synthesis and evaluation of libraries of related compounds. This approach allows researchers to map the SAR and SPR of the scaffold for a particular biological target. By varying substituents at different positions, one can fine-tune the compound's properties.

A typical strategy involves:

Piperidine N-Substitution: A library of derivatives with diverse N-substituents (e.g., alkyl, benzyl (B1604629), substituted benzyl, and other heterocyclic moieties) is created to explore the steric and electronic requirements of the binding pocket. nih.govnih.gov For instance, research on selective dopamine D4 receptor ligands showed that modifications to the N-substituent could lead to compounds with high affinity for the sigma-1 receptor, demonstrating how systematic exploration can lead to novel activities. nih.gov

Aromatic Ring Substitution: The 4-chlorophenyl group can be replaced with other substituted phenyl rings (e.g., with fluoro, methyl, or methoxy (B1213986) groups) or other aromatic systems to probe for additional interactions and to modulate properties like lipophilicity and metabolic stability. dndi.org Simple phenyl and para-fluoro analogs of a 4-azaindole-2-piperidine compound showed slightly reduced activity but increased metabolic stability. dndi.org

Scaffold Modification: The core structure itself can be altered. For example, the thioether linkage could be replaced by an ether, amine, or amide to assess the importance of this linker. The piperidine ring could be contracted to a pyrrolidine (B122466) or expanded to an azepane to understand the effect of ring size on activity.

The following table provides an example of how a substituent library might be designed to explore the SAR of the 4-chlorophenyl moiety in a hypothetical series of DAT inhibitors.

| Compound | Aromatic Substituent (X) | DAT Affinity (IC₅₀, nM) | Selectivity (vs. SERT) |

| 6 | 4-H | 120 | 50-fold |

| 7 | 4-F | 75 | 150-fold |

| 8 | 4-Cl | 40 | 300-fold |

| 9 | 4-CH₃ | 150 | 40-fold |

| 10 | 3,4-Cl₂ | 15 | 500-fold |

This table is illustrative and based on SAR trends observed in structurally related dopamine transporter inhibitors.

Through such systematic explorations, researchers can identify derivatives with high affinity, selectivity, and appropriate physicochemical properties to serve as valuable probes for studying the function of biological targets.

Preclinical Biological Activity of 4 4 Chlorophenyl Thio Piperidine and Its Derivatives

Enzyme Modulation and Inhibition Studies

Acetylcholinesterase (AChE) and Urease Inhibition

Derivatives of 4-((4-chlorophenyl)thio)piperidine have demonstrated notable inhibitory effects on acetylcholinesterase (AChE) and urease. A series of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were evaluated for their enzyme inhibitory potential. scielo.br Seven of these compounds emerged as significant inhibitors of acetylcholinesterase. scielo.br

Furthermore, all the synthesized compounds in this series displayed strong inhibitory activity against urease. scielo.br Specifically, compounds designated as 7l, 7m, 7n, 7o, 7p, 7r, 7u, 7v, 7x, and 7y were found to be highly active, with IC50 values of 2.14±0.003, 0.63±0.001, 2.17±0.006, 1.13±0.003, 1.21±0.005, 6.28±0.003, 2.39±0.005, 2.15±0.002, 2.26±0.003, and 2.14±0.002 µM, respectively. scielo.br These values are notably more potent than the standard reference, thiourea (B124793), which has an IC50 of 21.25±0.15 µM. scielo.br The strong urease inhibition by these compounds is attributed to the sulfur atom in their structure, which can chelate the nickel ions in the active site of the enzyme, thereby blocking its activity. dergipark.org.tr

Another study on 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives also showed excellent urease inhibitory activity, with IC50 values ranging from 0.32 ± 0.01 to 25.13 ± 0.13 μM. nih.gov Several of these compounds were found to be significantly more potent than the thiourea standard. nih.gov

Table 1: Urease Inhibition by 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 7l | 2.14 ± 0.003 |

| 7m | 0.63 ± 0.001 |

| 7n | 2.17 ± 0.006 |

| 7o | 1.13 ± 0.003 |

| 7p | 1.21 ± 0.005 |

| 7r | 6.28 ± 0.003 |

| 7u | 2.39 ± 0.005 |

| 7v | 2.15 ± 0.002 |

| 7x | 2.26 ± 0.003 |

| 7y | 2.14 ± 0.002 |

Alkaline Phosphatase Inhibition

Research into the effects of this compound and its derivatives on alkaline phosphatase has shown that while some compounds can be potent inhibitors of the enzyme, this inhibition does not always correlate with an effect on related transport systems. For instance, studies on intestinal brush-border membrane vesicles found that potent inhibitors of alkaline phosphatase, such as phosphonates and phosphate (B84403) analogues, had little to no inhibitory effect on Pi transport even when phosphatase activity was completely inhibited. nih.gov This suggests that the enzyme is likely not directly involved in the transport system. nih.gov

Receptor Ligand Development and Binding Profiles

Sigma Receptor Ligands (σ1, σ2)

Derivatives of this compound have been investigated as ligands for sigma receptors (σ1 and σ2). Research has shown that the piperidine (B6355638) moiety is a crucial structural feature for dual affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.govunisi.it In one study, a comparison between a compound with a 4-pyridylpiperidine moiety (KSK68) and its piperazine (B1678402) analogue (KSK67) revealed that KSK68 had high affinity for both H3 and σ1 receptors, while KSK67 was highly selective for the H3 receptor. nih.gov

Further studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have identified these compounds as selective sigma-1 receptor ligands. nih.gov It was found that these derivatives exhibit higher selectivity for sigma-1 receptors compared to the parent compound. nih.gov

Histamine H3 Receptor Ligands

The piperidine scaffold is a key element in the development of histamine H3 receptor (H3R) ligands. The H3R is a G protein-coupled receptor highly expressed in the central nervous system that modulates the release of various neurotransmitters. nih.gov Research has identified that the piperidine ring is an influential structural element for maintaining affinity towards the H3R. unisi.it

A study focused on dual-acting ligands found that piperidine-based compounds showed high affinity for both histamine H3 and σ1 receptors. nih.gov Specifically, 4-pyridylpiperidine derivatives were found to be more potent at both sigma receptors than unsubstituted piperidines. nih.gov For example, a nonimidazole derivative, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649), was identified as a potent and selective inverse agonist at the human H3 receptor with a Ki value of 0.16 nM. nih.gov

Monoamine Transporter Modulation (Dopamine, Norepinephrine)

Derivatives of this compound have been explored for their ability to modulate monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov A series of fluoroethoxy-1,4-diphenethylpiperidine derivatives were synthesized and evaluated for their inhibition of dopamine (B1211576) uptake at the vesicular monoamine transporter-2 (VMAT2). nih.gov The majority of these compounds demonstrated potent inhibition of [3H]dopamine uptake at VMAT2, with Ki values in the nanomolar range (0.014–0.073 μM). nih.gov

One particular compound, 15b, exhibited high affinity for VMAT2 (Ki = 0.073 μM) and over 60-fold greater selectivity for VMAT2 compared to the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and the hERG channel. nih.gov This highlights the potential of these piperidine derivatives to selectively target VMAT2.

Table 2: VMAT2 Inhibition by Fluoroethoxy-1,4-diphenethylpiperidine Derivatives

| Compound | VMAT2 Ki (µM) | Selectivity vs. DAT | Selectivity vs. SERT | Selectivity vs. hERG |

|---|---|---|---|---|

| 15d | 0.014 | 160-fold | 5-fold | 60-fold |

Mu Opioid Receptor Agonism in Preclinical Models

The structural similarities between certain piperidine derivatives and established opioid analgesics have prompted investigations into their potential as mu opioid receptor agonists. The mu opioid receptor is a primary target for many potent painkillers. researchgate.net While direct studies on this compound's mu opioid receptor agonism are not extensively detailed in the provided context, research on structurally related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has shown significant affinity and agonist activity at opioid receptors. nih.gov For instance, one of the most potent and selective delta-opioid agonists from this series demonstrated a high affinity (Ki of 18 nM) and was significantly more selective for the delta-receptor over the mu- and kappa-receptors. nih.gov This compound acted as a full agonist with an EC50 value of 14 nM. nih.gov The concept of opioid receptor heteromers, particularly mu/delta opioid receptor (M/DOR) heteromers, adds another layer of complexity and therapeutic potential. nih.gov These heteromers can exhibit unique pharmacological properties distinct from their individual receptor components, potentially offering new avenues for developing analgesics with improved side-effect profiles. nih.gov

Antimicrobial Efficacy Investigations

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine derivatives have emerged as a promising class of compounds with significant antimicrobial potential.

Numerous studies have demonstrated the in vitro antibacterial activity of piperidine derivatives against a range of Gram-positive and Gram-negative bacteria. For example, certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com In one study, a specific derivative exhibited greater activity than its analogues, with its efficacy against Staphylococcus aureus being comparable to the standard drug chloramphenicol. biointerfaceresearch.com The structural modifications, such as the nature of substituents on the piperidine ring, have been shown to significantly influence the antibacterial potency. For instance, in a series of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives, compounds with a 2-chlorobenzylthio moiety displayed high activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The position of the chlorine atom on the benzyl (B1604629) group was found to be a critical determinant of antibacterial efficacy. researchgate.net

Table 1: In vitro Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Piperidine derivative 2 | Staphylococcus aureus | Good activity, comparable to chloramphenicol | biointerfaceresearch.com |

| Piperidine derivative 2 | Escherichia coli | Active | biointerfaceresearch.com |

| 4e (2-chlorobenzylthio moiety) | Staphylococcus aureus | High activity (MIC = 0.06 µg/mL) | researchgate.net |

| 4e (2-chlorobenzylthio moiety) | Staphylococcus epidermidis | High activity (MIC = 0.06 µg/mL) | researchgate.net |

| 4e and 4g | Bacillus subtilis | Excellent activity (ZI = 40 ± 0.9 mm, 37 ± 1.4 mm) | researchgate.net |

| 4a and 4i | Escherichia coli | Most active (ZI = 38 ± 0.1 mm, 46 ± 1.8 mm) | researchgate.net |

Note: MIC = Minimum Inhibitory Concentration, ZI = Zone of Inhibition. This table is for illustrative purposes and includes data for various piperidine derivatives, not exclusively this compound.

In addition to their antibacterial properties, piperidine derivatives have also been investigated for their antifungal activity. Studies have shown that certain derivatives are effective against various fungal pathogens. biointerfaceresearch.combiomedpharmajournal.org For instance, a series of novel piperidinyl thiazole (B1198619) analogues demonstrated excellent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. nih.gov Similarly, new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety showed potent inhibition against Rhizoctonia solani and Verticillium dahliae. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

Table 2: In vitro Antifungal Activity of Selected Piperidine Derivatives

| Compound/Derivative | Fungal Strain | Activity (EC50/IC50) | Reference |

| Compound A13 | Rhizoctonia solani | EC50 = 0.83 µg/mL | nih.gov |

| Compound A41 | Rhizoctonia solani | EC50 = 0.88 µg/mL | nih.gov |

| Compound A13 | Verticillium dahliae | EC50 = 1.12 µg/mL | nih.gov |

| Compound A41 | Verticillium dahliae | EC50 = 3.20 µg/mL | nih.gov |

| Compound A13 | Succinate Dehydrogenase (SDH) | IC50 = 6.07 µM | nih.gov |

| Piperidinyl thiazole analogues | Phytophthora infestans | Excellent activity at low concentrations | nih.gov |

Note: EC50 = Half maximal effective concentration, IC50 = Half maximal inhibitory concentration. This table is for illustrative purposes and includes data for various piperidine derivatives, not exclusively this compound.

Antiparasitic and Antituberculosis Research

The therapeutic potential of this compound derivatives extends to antiparasitic and antituberculosis applications. Research has explored the efficacy of related compounds against various parasites and Mycobacterium tuberculosis. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for their in vitro antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Several of these compounds demonstrated good to excellent activity. nih.gov Similarly, a study on [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives revealed that some of the synthesized compounds exhibited significant antituberculosis activity. researchgate.net

Analgesic Activity Studies in Animal Models

The analgesic properties of piperidine derivatives have been a significant area of investigation, with many studies utilizing animal models to assess their pain-relieving effects. The structural relationship to pethidine, a known opioid analgesic, has been a driving force for this research. researchgate.net In one study, derivatives of 4-(4′-chlorophenyl)-4-hydroxy piperidine showed a more prominent analgesic response than the parent compound in the Eddy's hot plate method in mice, indicating that structural modifications can enhance analgesic activity. researchgate.net Another study on derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol found that several compounds induced potent analgesic effects in the mouse hot plate model. typeset.io The analgesic effects were often dose-dependent and, in some cases, comparable to standard drugs like morphine. typeset.ionih.gov

Table 3: Analgesic Activity of Selected Piperidine Derivatives in Animal Models

| Compound/Derivative | Animal Model | Test Method | Observation | Reference |

| Substituted 4-(4′-Chlorophenyl)-4-hydroxy piperidine | Mice | Eddy's hot plate | More prominent response than parent compound | researchgate.net |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (2-5) | Male Wistar rats | Tail flick test | Significant analgesic activity | nih.gov |

| Compound 3 (derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) | Mice | Hot plate | Most effective derivative, comparable to morphine | typeset.io |

| Compound 1 (derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) | Mice | Hot plate | Delay in latency time from 30–180 min | typeset.io |

This table is for illustrative purposes and includes data for various piperidine derivatives, not exclusively this compound.

Anticancer Investigations in vitro Cellular Models

The anticancer potential of piperidine and its derivatives is an emerging and promising area of research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms. For example, nucleoside analogues incorporating a 4'-thio modification have been synthesized and evaluated for their cytotoxic capabilities against human pancreatic cancer and glioblastoma cell lines. researchgate.netchemrxiv.org While the observed activities varied, this line of research highlights the potential of thio-substituted piperidine-related structures in cancer therapy. researchgate.netchemrxiv.org Other studies have shown that piperidine derivatives can induce apoptosis and arrest the cell cycle in cancer cells. For instance, certain 4-acyloxy robustic acid derivatives exhibited potent in-vitro cytotoxicity and inhibited DNA topoisomerase I. nih.gov Furthermore, some [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have demonstrated in vitro anticancer activity. researchgate.net The anticancer effects of piperidine compounds have been attributed to their ability to modulate various signaling pathways crucial for cancer cell proliferation and survival.

Table 4: In vitro Anticancer Activity of Selected Piperidine and Related Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

| 4'-thio and 4'-sulfinyl pyrimidine (B1678525) nucleoside analogues | Human pancreatic cancer, human primary glioblastoma | Cytotoxic activity (low µM to >200 µM) | researchgate.netchemrxiv.org |

| [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates (3a, 3c) | Not specified | In vitro anticancer activity | researchgate.net |

| 4-Acyloxy robustic acid derivatives | HL-60 (leukemia), A-549 (lung), SMMC-7721 (hepatic), HepG2 (hepatocellular), Hela (cervical) | Potent in-vitro cytotoxicity, DNA topoisomerase I inhibition | nih.gov |

| Vindoline-piperazine conjugates (e.g., 23, 25) | NCI60 human tumor cell lines | Significant antiproliferative effects (low micromolar GI50) | mdpi.com |

Note: GI50 = 50% growth inhibition. This table is for illustrative purposes and includes data for various piperidine derivatives, not exclusively this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interactions between a ligand, such as 4-((4-chlorophenyl)thio)piperidine, and a target protein.

Docking studies on derivatives of piperidine (B6355638) have revealed key interaction patterns that are likely relevant to this compound. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or can be protonated and form a salt bridge with acidic residues in a protein's active site. The 4-chlorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions, pi-pi stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan, and halogen bonding with electron-rich atoms. The thioether linkage provides flexibility and can also participate in hydrophobic interactions.

For instance, in studies of piperidine derivatives targeting enzymes like acetylcholinesterase, the piperidine moiety often positions itself within the active site gorge, with the nitrogen atom interacting with key residues. nih.gov The aryl substituent, analogous to the 4-chlorophenyl group, typically extends into a more hydrophobic sub-pocket, contributing to the binding affinity and selectivity. nih.gov Docking studies of similar compounds into the active sites of various receptors can provide predictions of binding affinity (docking score) and a visual representation of the binding mode, highlighting the specific amino acid residues involved in the interaction. nih.govyoutube.com

Table 1: Potential Ligand-Protein Interactions for this compound based on Molecular Docking Principles

| Interaction Type | Molecular Feature of this compound | Potential Interacting Protein Residue |

| Hydrogen Bonding | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Ionic Interaction (if protonated) | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| Hydrophobic Interactions | 4-Chlorophenyl Ring, Piperidine Ring, Thioether Linkage | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | 4-Chlorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nih.gov These calculations can provide valuable information about the geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.

DFT studies on related piperidine derivatives have been used to optimize the molecular geometry and to calculate various electronic properties. researchgate.netnih.gov The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. scienceopen.com

For this compound, the electron-rich regions are expected to be around the nitrogen and sulfur atoms and the chlorine atom, while the hydrogen atoms of the piperidine ring would be more electron-deficient. This information is critical for predicting how the molecule might interact with biological targets.

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates electron-donating ability |

| LUMO Energy | Relatively Low | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability |

| Molecular Electrostatic Potential (MEP) | Negative potential around N, S, and Cl atoms | Likely sites for electrophilic attack and hydrogen bonding |

| Dipole Moment | Non-zero | Indicates a polar molecule |

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico methods can be employed to predict the potential biological activities and identify likely protein targets for a given compound based on its chemical structure. windows.net These predictions are made by comparing the structural features of the query molecule to large databases of compounds with known biological activities.

For this compound, its structural motifs suggest several potential biological activities. The piperidine ring is a common feature in central nervous system (CNS) active drugs. The 4-chlorophenyl group is present in numerous antihistamines, antidepressants, and antipsychotics. The thioether linkage can be found in various bioactive compounds.

Software programs can predict a spectrum of biological activities, often presented as a probability of being active (Pa) versus inactive (Pi). These predictions can help to prioritize experimental screening efforts. For example, based on its structural similarity to known kinase inhibitors or G-protein coupled receptor (GPCR) ligands, in silico tools might suggest that this compound has a potential to be active against these target classes. windows.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape and dynamic behavior of molecules. researchgate.net

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. nih.gov However, the orientation of the 4-((4-chlorophenyl)thio) substituent (axial versus equatorial) can significantly impact the molecule's shape and its ability to bind to a target. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Advanced Analytical Techniques for Characterization in Chemical Research

Spectroscopic Elucidation of Novel Structures

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about a compound's atomic and molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to determine the connectivity of atoms and the functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful techniques for determining the carbon-hydrogen framework of a molecule. For a compound like 4-((4-chlorophenyl)thio)piperidine, specific chemical shifts and coupling constants would be expected for the protons and carbons of the piperidine (B6355638) ring and the 4-chlorophenyl group.

For the related compound, 4-phenylpiperidine (B165713), the following ¹H NMR spectral data has been reported in deuterated chloroform (B151607) (CDCl₃): chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.31 - 7.15 |

| Piperidine H-3, H-5 (axial) | 3.155 |

| Piperidine H-2, H-6 (axial) | 2.72 |

| Piperidine H-4 | 2.61 |

| Piperidine H-2, H-6 (equatorial) | 1.86 |

| Piperidine H-3, H-5 (equatorial) | 1.89 - 1.75 |

| NH Proton | 1.60 |

This table is based on data for 4-phenylpiperidine and serves as an illustrative example.

Similarly, ¹³C NMR data provides information on the carbon skeleton. The presence of the electron-withdrawing chlorine atom and the sulfur atom in this compound would influence the chemical shifts of the aromatic and piperidine carbons compared to unsubstituted analogs.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H bond of the piperidine ring, C-H bonds (both aromatic and aliphatic), C-N bond, C-S bond, and the C-Cl bond. The IR spectrum of the parent compound, piperidine, shows characteristic peaks for N-H stretching, C-H stretching, and various bending vibrations. chemicalbook.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the loss of fragments such as the chlorophenylthio group. The mass spectrum of the related 4-phenylpiperidine shows a prominent molecular ion peak and characteristic fragment ions. nist.gov

Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

While the crystal structure of this compound has not been specifically reported, studies on related piperidine derivatives provide a clear understanding of the type of information that can be obtained. For instance, the crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide reveals that the piperidine ring adopts a chair conformation. nih.gov The analysis also details the relative orientation of the chlorophenyl rings and the hydrogen bonding interactions that stabilize the crystal lattice. nih.gov

In a crystallographic study of a piperidine derivative, the following parameters are typically determined:

| Crystallographic Parameter | Description |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). chemrevlett.com |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. chemrevlett.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

This table provides a general overview of crystallographic parameters and is not specific to this compound.

Spectroscopic Investigations of Molecular Interactions

Understanding how a molecule interacts with biological macromolecules, such as proteins, is crucial in fields like drug discovery. Fluorescence emission spectroscopy is a sensitive technique used to study these interactions.

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be quenched or enhanced upon binding to a ligand. By monitoring these changes in fluorescence, one can determine binding constants, the number of binding sites, and gain insights into the nature of the binding forces.

A study on the interaction of piperazine-substituted anthracene-BODIPY dyads with bovine serum albumin (BSA) illustrates this application. mdpi.com The binding of the compound to BSA led to a decrease in the protein's fluorescence intensity, indicating a quenching effect. mdpi.com This quenching can be analyzed using the Stern-Volmer equation to calculate quenching constants and binding parameters. The binding constant (Kb) for the interaction of one of the dyads with BSA was determined to be 9.6 × 10⁴ M⁻¹, suggesting a strong binding affinity. mdpi.com

While a specific protein binding study for this compound using fluorescence spectroscopy has not been found, this methodology would be highly applicable to investigate its potential interactions with protein targets.

Surface and Material Characterization Techniques

In materials science, particularly in the study of corrosion, techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are vital for characterizing the surface of materials.

Organic molecules, especially those containing heteroatoms like nitrogen and sulfur, are often investigated as corrosion inhibitors for metals like mild steel. biointerfaceresearch.com These compounds can adsorb onto the metal surface, forming a protective film that prevents corrosion.

SEM provides high-resolution images of the surface morphology. In corrosion studies, SEM images can visually demonstrate the difference between a corroded surface and a surface protected by an inhibitor. For example, a study on N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine as a corrosion inhibitor for mild steel in an acidic environment showed that the surface of the steel in the presence of the inhibitor was significantly smoother and less damaged compared to the uninhibited surface. biointerfaceresearch.com

EDX analysis complements SEM by providing elemental composition of the surface. In corrosion inhibition studies, EDX can confirm the presence of the inhibitor on the metal surface by detecting the elements present in the inhibitor molecule (e.g., carbon, nitrogen, sulfur, and in the case of our target compound, chlorine) in addition to the elements of the metal itself.

Theoretical studies on piperidine derivatives as corrosion inhibitors suggest that the presence of heteroatoms and π-electrons facilitates adsorption onto the metal surface, thereby blocking active corrosion sites. jocpr.com

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Chemical Probes for Biological Systems

The structure of 4-((4-Chlorophenyl)thio)piperidine is well-suited for its development into a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study the function of proteins and other biomolecules. The piperidine (B6355638) nitrogen atom on the scaffold provides a convenient site for chemical modification. This position can be functionalized by attaching various reporter tags, such as fluorophores for imaging applications or biotin (B1667282) for affinity purification-mass spectrometry, without significantly altering the core structure responsible for potential target binding.

Furthermore, the thioether linkage could be exploited for developing photo-cross-linking probes. By incorporating a photo-activatable group, such as a diazirine, into the phenyl ring, researchers could create a tool that forms a covalent bond with its biological target upon UV irradiation. This would enable the irreversible labeling and subsequent identification of the target protein, providing crucial insights into its function and role in disease pathways.

Exploration of Underexplored Biological Targets for Therapeutic Discovery

The piperidine scaffold is a well-established pharmacophore found in drugs targeting the central nervous system. chemimpex.com Analogues such as 4-(4-Chlorophenyl)piperidine are utilized as key intermediates in the synthesis of analgesics and antipsychotics and are employed in neuroscience research to probe neurotransmitter systems. chemimpex.comnih.gov This suggests that this compound could be investigated for its activity on a range of neurological targets.

Beyond neuroscience, related structures have shown diverse biological activities, hinting at a broader potential for this compound. For instance, derivatives of 4-(4-chlorophenyl)piperidine-2,6-dione (B23368) have demonstrated anti-inflammatory and anticancer properties. Other piperidine derivatives have been identified as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis, highlighting its potential as an antibacterial scaffold. nih.gov The secretory glutaminyl cyclase, implicated in Alzheimer's disease, is another potential target class for which piperidine-based scaffolds have been designed. nih.gov These findings justify the screening of this compound and its derivatives against a wide array of targets to uncover novel therapeutic opportunities.

Table 1: Potential Biological Target Classes for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale Based on Related Compounds | Citation |

|---|---|---|---|

| Neurotransmitter Transporters | Depression, Anxiety | Piperidine analogues are used to study neurotransmitter systems. | chemimpex.com |

| Opioid Receptors | Pain Management | The 4-phenylpiperidine (B165713) scaffold is a classic feature of opioid analgesics. | nih.gov |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Related piperidine-2,6-dione derivatives show anti-inflammatory effects. | |

| MenA Enzyme | Tuberculosis | Piperidine derivatives have been identified as MenA inhibitors. | nih.gov |

| Secretory Glutaminyl Cyclase | Alzheimer's Disease | Piperidine-4-carboxamide has been used as a scaffold for inhibitors. | nih.gov |

Advanced Scaffold Design for Preclinical Drug Discovery Efforts

The this compound structure is an excellent starting scaffold for preclinical drug discovery. The piperidine ring is one of the most common heterocyclic subunits in FDA-approved drugs, valued for its ability to confer favorable physicochemical properties. chemenu.comresearchgate.net The introduction of chirality to the piperidine ring can further enhance biological activity and selectivity while improving pharmacokinetic profiles. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies can be systematically conducted by modifying three key regions of the molecule:

The Piperidine Nitrogen: Alkylation or acylation at this position can modulate the compound's basicity, polarity, and ability to interact with specific targets. This is a common strategy for optimizing monoamine transporter inhibitors.

The Phenyl Ring: The electronic properties of the molecule can be fine-tuned by altering the substituents on the phenyl ring. The existing chloro group enhances lipophilicity, which can aid in cell membrane penetration. Exploring other halogen or electron-withdrawing/donating groups could optimize binding affinity and selectivity.

The Piperidine Ring: Introducing substituents on the piperidine ring itself can influence the molecule's conformation and metabolic stability.

This scaffold-based approach allows for the creation of large, diverse chemical libraries, which can be screened to identify lead compounds for various diseases. nih.gov

Innovation in Sustainable and Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives can benefit from modern innovations in synthetic chemistry that prioritize sustainability and efficiency. Traditional multi-step syntheses can be resource-intensive. Future research could focus on developing more streamlined and environmentally friendly synthetic routes.

One potential approach involves a one-pot synthesis combining a suitable piperidine precursor with 4-chlorothiophenol (B41493). Methodologies such as microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Flow chemistry, where reagents are continuously pumped through a reactor, offers another avenue for improving efficiency, safety, and scalability.

Furthermore, the use of greener solvents and catalysts is crucial. For instance, reactions could be developed in water or bio-based solvents to minimize the use of volatile organic compounds. Catalytic systems based on earth-abundant metals could replace those using precious metals like palladium, reducing both cost and environmental impact. chemicalbook.com

Table 2: Comparison of Synthetic Approaches

| Method | Traditional Synthesis | Innovative Synthesis |

|---|---|---|

| Reaction Time | Often several hours to days | Can be reduced to minutes (e.g., microwave synthesis) |

| Energy Use | High (prolonged heating/refluxing) | Lower (targeted heating, ambient temperature flow chemistry) |

| Solvent Use | Often relies on hazardous organic solvents | Focus on green solvents (water, ethanol) or solvent-free conditions |

| Scalability | Batch processes can be difficult to scale | Continuous flow processes offer easier scalability |

| Waste Generation | Can generate significant byproducts and waste | Higher efficiency and atom economy reduce waste |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-test-analyze cycle. researchgate.netbohrium.com These computational tools can be powerfully applied to the this compound scaffold.

Furthermore, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms like random forests or support vector machines. nih.gov By training these models on a dataset of synthesized analogues and their measured biological activities, researchers can predict the potency of virtual compounds before committing resources to their synthesis. This predictive power significantly streamlines the lead optimization process, allowing chemists to focus on synthesizing only the most promising candidates. nih.govnih.gov The integration of AI/ML thus offers a path to more rapidly and efficiently explore the chemical space around the this compound scaffold to uncover new therapeutic agents. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 4-((4-Chlorophenyl)thio)piperidine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-chlorophenylsulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane). Yield optimization involves:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

- Catalyst screening : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency in analogous piperidine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 256) and fragmentation patterns .

- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 56.02%, H: 5.08%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Reaction path search algorithms : Tools like GRRM or AFIR simulate intermediates and transition states for sulfonylation or oxidation reactions .

- Machine learning : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral or biological data for this compound?

Methodological Answer:

- Data validation : Compare NMR/MS results with literature (e.g., PubChem or NIST databases) .

- Reproducibility checks : Repeat synthesis/assays under standardized conditions (e.g., fixed pH, temperature) .

- Meta-analysis : Cross-reference conflicting studies (e.g., binding affinity discrepancies in P2Y receptor assays) to identify methodological variables (e.g., assay type, cell lines) .

Q. What strategies minimize byproduct formation during large-scale synthesis?

Methodological Answer:

Q. How can researchers leverage this compound as a precursor for complex molecular architectures?

Methodological Answer:

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling to introduce aryl groups at the piperidine nitrogen .

- Heterocycle synthesis : React the thioether moiety with aldehydes/ketones to form thiazolidinones or thiadiazoles .

- Metal coordination : Utilize the sulfur atom as a ligand for transition-metal catalysts (e.g., Pd or Cu) in C–H activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。